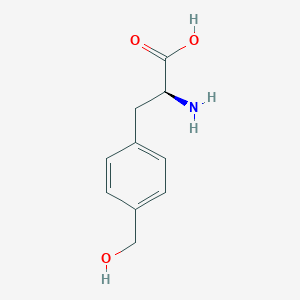

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

Vue d'ensemble

Description

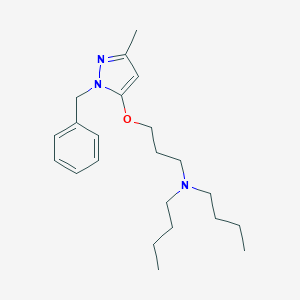

The compound "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties have been studied extensively. For instance, N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been prepared and analyzed, indicating a broad interest in hydroxypyridine derivatives for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in several papers. A convenient method for synthesizing 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives has been developed, which involves the reaction of ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide . This method could potentially be adapted for the synthesis of "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been studied using single-crystal X-ray diffraction, which provides detailed information about bond lengths, angles, and overall molecular conformation . These studies are crucial for understanding the physical and chemical behavior of the compounds. The molecular structure of "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" would likely exhibit similar characteristics, such as hydrogen bonding potential and aromaticity, which are common features in pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the pyridine ring. For example, N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and shown to exhibit microbiological activity, suggesting that the hydroxy and amide groups on the pyridine ring can interact with biological targets . The chemical reactions involving "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" would likely be influenced by the presence of the hydroxy and amide functional groups, which could participate in hydrogen bonding and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are often determined by their molecular structure. For instance, the presence of hydrogen bonding in the crystal structure can affect the melting point and solubility of the compound . The physical and chemical properties of "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" would need to be studied experimentally, but insights can be gained from related compounds. For example, the study of concomitant polymorphism in pyridine-2,6-dicarboxamide derivatives highlights the impact of molecular interactions on the physical properties of these compounds .

Applications De Recherche Scientifique

-

Synthesis, Structure, and Biological Activity of N-p-(Dimethylamino)-N …

- Application Summary: This research involves the synthesis of a derivative of 3,5-diacetyl-2,6-dimethylpyridine, which is a laboratory available and very attractive synthon for the synthesis of various mono- and bis-derivatives .

- Methods of Application: The synthesis involved a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol .

- Results: The reaction resulted in the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis (biarylhydrazone). It was shown that the bis (biarylhydrazone) derivative has high antiradical and cytoprotective activity .

-

Identification of 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione as a …

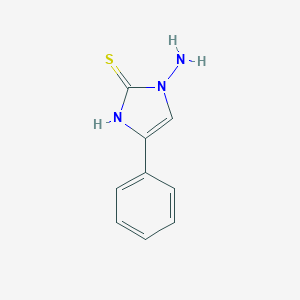

- Application Summary: This research identifies 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione (3,4-HOPTO) as a metal-binding motif for the inhibition of botulinum neurotoxin A .

- Methods of Application: An initial screen of 96 metal binding fragments identified three derivatives containing the 3,4-HOPTO scaffold to inhibit the BoNT/A1 light chain (LC) at >95% at 1 mM .

- Results: Additional screening of a 3,4-HOPTO sub-library identified structure–activity relationships (SARs) between N-substituted 3,4-HOPTO derivatives and the BoNT/A1 LC .

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives

- Application Summary: This research involves the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .

- Methods of Application: The synthesis includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .

- Results: The synthesized products exhibited close HOMO–LUMO energy gap (ΔE H-L) in which the amino derivatives have the highest while the methyl derivatives were the lowest. The antioxidant properties of the produced compounds were evaluated, where amino thiophene-2-carboxamide exhibit significant inhibition activity compared to ascorbic acid .

-

Antibacterial and Herbicidal Activity of Ring-Substituted 3 …

- Application Summary: This research identifies the antibacterial and herbicidal activity of ring-substituted 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide .

- Methods of Application: Primary in vitro screening of the synthesized compounds was performed against four Staphylococcus strains and against two mycobacterial species .

- Results: 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide showed high biological activity (MIC = 55.0 µmol/L) against S. aureus as well as methicillin-resistant strains .

-

Synthesis and Biological Activity of 2-Amino-3-hydroxy-3-phenylpropanamide Derivatives

- Application Summary: This research involves the synthesis of 2-amino-3-hydroxy-3-phenylpropanamide derivatives, which are structurally similar to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide .

- Methods of Application: The synthesis includes the reaction of 2-amino-3-hydroxy-3-phenylpropanoic acid with various amines in the presence of a coupling agent .

- Results: The synthesized compounds were evaluated for their antibacterial activity against two pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two of pathogenic Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). One of the compounds showed significant antibacterial activity compared to ampicillin .

-

3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide as an Antibacterial Agent

- Application Summary: This research identifies the antibacterial activity of 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide .

- Methods of Application: An initial in vitro screening of the synthesized compounds was performed against four Staphylococcus strains and against two mycobacterial species .

- Results: 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide showed high biological activity (MIC = 55.0 µmol/L) against S. aureus as well as methicillin-resistant strains .

Propriétés

IUPAC Name |

3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-6(11)4-3-5-9-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPSJINBUZCDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148108 | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

CAS RN |

1076-23-9 | |

| Record name | 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)